

# 5-Chloro-2-methoxy-3-nitropyridine chemical structure

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## Compound of Interest

Compound Name: 5-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1361745

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An In-depth Technical Guide to **5-Chloro-2-methoxy-3-nitropyridine**

## Abstract

**5-Chloro-2-methoxy-3-nitropyridine** is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, methoxy, and nitro groups on the pyridine core imparts a versatile reactivity profile, establishing it as a crucial intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications in research and drug development.

## Chemical Structure and Properties

**5-Chloro-2-methoxy-3-nitropyridine** is an aromatic heterocyclic compound. The pyridine ring is substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This substitution pattern is critical to its chemical behavior, particularly in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Properties of **5-Chloro-2-methoxy-3-nitropyridine**

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 5-chloro-2-methoxy-3-nitropyridine  |
| CAS Number        | 22353-52-2[1]   |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub>             |
| Molecular Weight  | 188.57 g/mol [2][3]   |
| Appearance        | Off-white to pale yellow crystalline powder                               |
| Melting Point     | 78-80 °C  |
| Solubility        | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. |

## Synthesis and Experimental Protocols

The synthesis of **5-Chloro-2-methoxy-3-nitropyridine** is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield. A common synthetic route starts from 2-amino-5-chloropyridine.

### Experimental Protocol: A Generalized Synthesis Route

#### Step 1: Nitration of 2-Amino-5-chloropyridine

- Materials: 2-Amino-5-chloropyridine, concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), fuming nitric acid (HNO<sub>3</sub>).
- Procedure:
  - In a reaction vessel equipped with a stirrer and cooling bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
  - Once dissolution is complete, cool the mixture to 0-5°C.
  - Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Work-up:
  - Carefully pour the reaction mixture onto crushed ice.
  - Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.
  - Filter the solid, wash with cold water, and dry under vacuum.

#### Step 2: Diazotization and Hydrolysis to form 5-Chloro-2-hydroxy-3-nitropyridine

- Materials: 2-amino-5-chloro-3-nitropyridine, hydrochloric acid (HCl), sodium nitrite ( $\text{NaNO}_2$ ), water.
- Procedure:
  - Suspend the 2-amino-5-chloro-3-nitropyridine from the previous step in an aqueous solution of hydrochloric acid.
  - Cool the suspension to 0-5°C.
  - Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.
  - After the addition, gently warm the mixture and hold at an elevated temperature (e.g., 50-60°C) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.
- Work-up:
  - Cool the reaction mixture to room temperature to allow the product, 5-Chloro-2-hydroxy-3-nitropyridine, to precipitate.
  - Filter the solid, wash thoroughly with water, and dry. The product has a melting point of 232-236 °C.

### Step 3: Methylation to form **5-Chloro-2-methoxy-3-nitropyridine**

- Materials: 5-Chloro-2-hydroxy-3-nitropyridine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).
- Procedure:
  - Dissolve or suspend 5-Chloro-2-hydroxy-3-nitropyridine in the chosen solvent.
  - Add the base portion-wise at room temperature.
  - Add the methylating agent dropwise, maintaining the temperature.
  - Stir the reaction at room temperature or with gentle heating until completion.
- Work-up and Purification:
  - Quench the reaction by adding water.
  - Extract the product into an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **5-Chloro-2-methoxy-3-nitropyridine**.

## Applications in Research and Drug Development

**5-Chloro-2-methoxy-3-nitropyridine** serves as a versatile building block in medicinal and agricultural chemistry.<sup>[4][5]</sup> The functional groups on the pyridine ring provide multiple reaction sites for constructing more complex molecular architectures.

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 5-position for nucleophilic substitution, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard reducing agents (e.g.,  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ ). This resulting 3-amino-5-chloro-2-methoxypyridine is a valuable intermediate for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many pharmacologically active compounds.
- **Precursor for Bioactive Molecules:** Nitropyridine derivatives are used as precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.<sup>[6]</sup> They are key starting materials for insecticides and compounds with antimalarial activity.<sup>[6]</sup>

## Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of **5-Chloro-2-methoxy-3-nitropyridine**.

Table 2: Spectroscopic Data Summary

| Technique           | Characteristic Data   |
|---------------------|---|
| $^1\text{H}$ NMR    | Expected signals for two aromatic protons on the pyridine ring and a singlet for the methoxy group protons ( $-\text{OCH}_3$ ).       |
| $^{13}\text{C}$ NMR | Expected signals corresponding to the five unique carbon atoms of the pyridine ring and one for the methoxy group carbon.             |
| IR Spectroscopy     | Characteristic absorption bands for C-Cl, C-O (ether), and asymmetric/symmetric N-O stretching of the nitro group.                    |
| Mass Spectrometry   | Molecular ion peak ( $\text{M}^+$ ) corresponding to the exact mass of the molecule ( $\text{C}_6\text{H}_5\text{ClN}_2\text{O}_3$ ). |

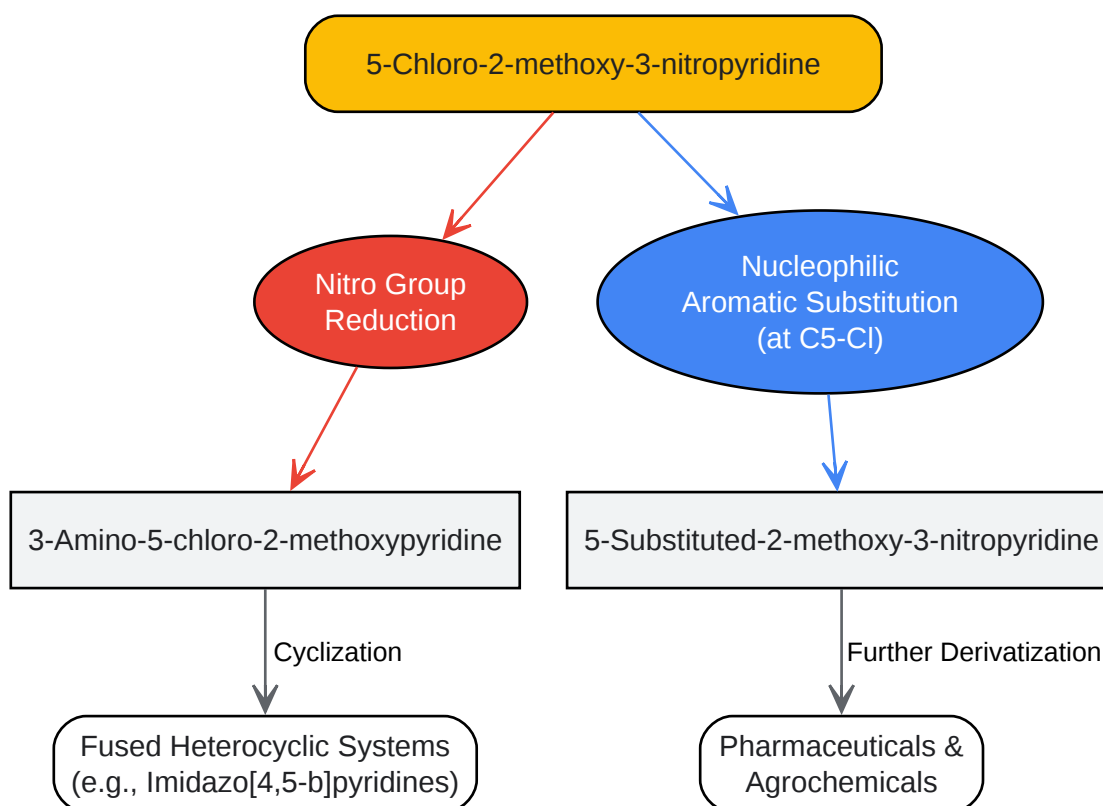
## Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and application pathways for **5-Chloro-2-methoxy-3-nitropyridine**.



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A generalized synthetic workflow for **5-Chloro-2-methoxy-3-nitropyridine**.



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Key reactivity pathways and applications of the core compound.

## Safety and Handling

**5-Chloro-2-methoxy-3-nitropyridine** should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and

a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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